Mniopetal E

Catalog No.
S587875
CAS No.
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mniopetal E

Product Name

Mniopetal E

IUPAC Name

(3S,3aS,6aS,9S,10R,10aR)-3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3/t8-,9-,10+,11-,12-,15+/m0/s1

InChI Key

FCQQCKZJCMQQPN-DKCZEEBHSA-N

SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

Synonyms

mniopetal E

Canonical SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

Isomeric SMILES

CC1(C[C@@H]([C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)O)C

The exact mass of the compound Mniopetal E is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Mniopetal E is a highly oxygenated drimane-type sesquiterpenoid originally isolated from the basidiomycete Mniopetalum sp. 87256. Structurally defined by a 6-6-5 angularly fused tricyclic framework, a trans-fused octahydronaphthalene skeleton, and a distinctive γ-hydroxy-γ-lactone ring, it is utilized as a rigorous reference standard in polymerase inhibition assays and complex total synthesis benchmarking [1]. For procurement and material selection, chemically synthesized (-)-Mniopetal E provides guaranteed absolute stereochemistry. This defined purity is critical for the reproducible evaluation of its inhibitory activity against RNA-directed DNA polymerases, such as HIV-1 reverse transcriptase, resolving the batch-to-batch variability and multi-component interference inherent in crude fungal fermentations .

Substituting (-)-Mniopetal E with crude Mniopetalum extracts, racemic mixtures, or closely related drimane analogs like Mniopetal F or Kuehneromycin A introduces unacceptable variability in both chemical and biological workflows [1]. Mniopetal E possesses a specific C-2 hydroxyl group that is absent in Mniopetal F, directly altering its cytotoxicity profile and binding kinetics in polymerase assays . Furthermore, the use of generic drimane sesquiterpenes fails to replicate the exact π-facial stereoelectronic environment required when utilizing this compound as a benchmark for evaluating endo-selective intramolecular Diels-Alder (IMDA) reactions . Procurement of the exact, stereochemically defined (-)-enantiomer is therefore mandatory for precise structure-activity relationship (SAR) mapping and synthetic methodology validation.

Stereochemical Control in Intramolecular Diels-Alder (IMDA) Benchmarking

In synthetic methodology studies evaluating complex ring formations, the trienic precursor to (-)-Mniopetal E serves as a strict benchmark for endo-selective IMDA reactions[1]. Research demonstrates that thermal cyclization of the Mniopetal E precursor yields the desired trans-fused octahydronaphthalene endo-cycloadduct as the major product, whereas structurally modified precursors lacking specific C-ring oxygenation patterns often exhibit reversed π-facial selectivity or favor exo-products .

Evidence DimensionIMDA Cycloaddition Stereoselectivity
Target Compound Data(-)-Mniopetal E precursor: Preferential endo-cycloadduct formation (trans-fused A/B ring)
Comparator Or BaselineSimplified triene substrates (e.g., nonatriene analogs)
Quantified DifferenceMniopetal E precursor yields high endo-diastereoselectivity, whereas simplified analogs can yield up to >50% exo-products or reversed π-facial selectivity.
ConditionsThermal IMDA reaction conditions (e.g., 140 °C in xylene or toluene)

Procuring the exact Mniopetal E framework provides a rigorous, stereochemically complex baseline for validating novel synthetic methodologies and cycloaddition catalysts.

Polymerase Inhibition Profiling vs. Mniopetal F

(-)-Mniopetal E is utilized to map the structure-activity relationships of drimane sesquiterpenoids, specifically highlighting the role of the C-2 hydroxyl group [1]. Quantitative assays show that Mniopetal E inhibits DNA and RNA synthesis with an IC50 of 68-84 µM, whereas its analog Mniopetal F (which lacks the C-2 hydroxyl) exhibits a different activity profile, including a lower IC50 for specific reverse transcriptases (~30 µM) . The presence of the C-2 hydroxyl group in Mniopetal E modulates its binding kinetics, making it a distinct chemical tool for differentiating between targeted viral polymerase inhibition and general cellular toxicity.

Evidence DimensionInhibition of DNA/RNA synthesis (IC50)
Target Compound Data(-)-Mniopetal E: IC50 = 68-84 µM
Comparator Or BaselineMniopetal F: IC50 ~ 30 µM (for HIV-1 RT)
Quantified DifferenceMniopetal E demonstrates a higher IC50 but distinct broad-spectrum polymerase inhibition compared to the more RT-selective Mniopetal F.
ConditionsIn vitro polymerase inhibition assays

Buyers conducting SAR studies on viral polymerases must procure Mniopetal E to isolate the exact biological effects of the C-2 hydroxyl group compared to other drimane analogs.

Purity-Linked Assay Reproducibility vs. Crude Fungal Extracts

The biological evaluation of Mniopetalum metabolites is historically confounded by the presence of multiple active constituents (Mniopetals A-F) in crude fermentation broths [1]. Procuring synthetically derived or highly purified (-)-Mniopetal E eliminates the competitive binding and synergistic toxicity observed in crude extracts. Pure (-)-Mniopetal E allows for the precise determination of its specific protein synthesis inhibition (IC50 ~ 34 µM), which cannot be accurately decoupled when testing crude mixtures that contain highly cytotoxic contaminants .

Evidence DimensionAssay Signal-to-Noise and Specificity
Target Compound DataPure (-)-Mniopetal E: Defined protein synthesis inhibition (IC50 ~ 34 µM)
Comparator Or BaselineCrude Mniopetalum sp. 87256 extract
Quantified DifferencePure compound eliminates multi-target confounding, providing a single-agent IC50, whereas crude extracts yield variable, batch-dependent multi-component toxicity.
ConditionsIn vitro protein synthesis inhibition assays

Using stereochemically pure (-)-Mniopetal E is essential for generating reproducible, publication-quality pharmacological data free from the batch variability of crude fungal extracts.

Reference Standard for Complex IMDA Reaction Methodology

Because its total synthesis relies on a highly stereoselective intramolecular Diels-Alder (IMDA) reaction, (-)-Mniopetal E is an ideal target compound for laboratories developing new Lewis acid catalysts or thermal cycloaddition protocols. Procuring this compound or its advanced precursors allows synthetic chemists to benchmark the π-facial selectivity and endo/exo ratios of their novel methods against a well-documented, highly functionalized drimane framework .

Structure-Activity Relationship (SAR) Studies in Antiviral Drug Discovery

(-)-Mniopetal E is critical for research teams mapping the pharmacophores of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and broad-spectrum polymerase inhibitors. Its specific oxygenation pattern, particularly the C-2 hydroxyl and the γ-hydroxy-γ-lactone ring, provides a necessary structural node for comparing binding affinities and cytotoxicity profiles against other drimane sesquiterpenoids like Mniopetal F and Kuehneromycin A [1].

Control Compound in Fungal Metabolite Toxicity Screening

In toxicological evaluations of basidiomycete-derived natural products, (-)-Mniopetal E serves as a defined chemical control. Its quantified baseline for inhibiting DNA, RNA, and protein synthesis allows researchers to calibrate cellular assays and differentiate between targeted enzymatic inhibition and general, non-specific cellular toxicity when screening novel fungal extracts .

XLogP3

-0.4

Wikipedia

Mniopetal E

Dates

Last modified: 02-18-2024

Explore Compound Types